ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a 3,4-dimethoxyphenyl group and an ethyl ester group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl chloroformate in the presence of a base such as triethylamine to yield the desired triazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound may also interfere with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
(3,4-Dimethoxyphenyl)acetyl chloride: Another compound containing the 3,4-dimethoxyphenyl group.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: A complex molecule with similar aromatic features
Uniqueness
Ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate is unique due to its triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the 3,4-dimethoxyphenyl group enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C13H15N3O4 |
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Molecular Weight |
277.28 g/mol |
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C13H15N3O4/c1-4-20-13(17)12-14-11(15-16-12)8-5-6-9(18-2)10(7-8)19-3/h5-7H,4H2,1-3H3,(H,14,15,16) |
InChI Key |
SZMDTSWJLATQJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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